(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
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Description
(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H20N4O3S3 and its molecular weight is 424.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- A study by Basavarajaiah and Mruthyunjayaswamy (2008) explored the synthesis and antimicrobial activity of novel substituted thiazole-2-semicarbazides and derivatives, including compounds structurally related to the specified compound. These compounds have been screened for their antimicrobial activity, highlighting their potential use in addressing microbial infections (Basavarajaiah & Mruthyunjayaswamy, 2008).
Cardiac Electrophysiological Activity
- Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are structurally similar. These compounds exhibited potency comparable to existing selective class III agents, suggesting potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
Antibacterial Agents
- Palkar et al. (2017) designed and synthesized analogs of benzo[d]thiazol-2-yl pyrazole carboxamides, demonstrating significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings indicate the potential use of similar compounds in developing new antibacterial drugs (Palkar et al., 2017).
Anti-Inflammatory and Anticancer Agents
- Küçükgüzel et al. (2013) synthesized a series of novel celecoxib derivatives with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives provide insight into the potential therapeutic applications of structurally related compounds in various diseases (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibitors
- Büyükkıdan et al. (2013) focused on the synthesis of metal complexes of heterocyclic sulfonamide, which are potent inhibitors of carbonic anhydrase. These findings suggest potential applications in conditions where inhibition of carbonic anhydrase is beneficial, such as glaucoma treatment (Büyükkıdan et al., 2013).
Antitumor Agents
- Nassar et al. (2015) outlined a method to obtain pyrazolo[3,4-d]pyrimidine derivatives, showing significant effects in cancer cell lines. The structural similarity of these derivatives to the specified compound indicates potential applications in cancer therapy (Nassar et al., 2015).
Properties
IUPAC Name |
1-ethyl-N-[3-(2-methylsulfanylethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S3/c1-4-20-8-7-13(19-20)16(22)18-17-21(9-10-25-2)14-6-5-12(27(3,23)24)11-15(14)26-17/h5-8,11H,4,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDFSPHDJVDWMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CCSC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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